molecular formula C15H15NO3S B052992 4-Methyl-N-tosylbenzamide CAS No. 120336-96-1

4-Methyl-N-tosylbenzamide

Cat. No.: B052992
CAS No.: 120336-96-1
M. Wt: 289.4 g/mol
InChI Key: PKNBPSWKOWSXJH-UHFFFAOYSA-N
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Description

4-Methyl-N-tosylbenzamide is an organic compound with the molecular formula C15H15NO3S. It is a derivative of benzamide, where the benzamide moiety is substituted with a tosyl group (p-toluenesulfonyl) and a methyl group. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Scientific Research Applications

4-Methyl-N-tosylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-N-tosylbenzamide can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with 4-methylbenzamide in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or chloroform at room temperature. The general reaction scheme is as follows:

4-Methylbenzenesulfonyl chloride+4-MethylbenzamideBaseThis compound+HCl\text{4-Methylbenzenesulfonyl chloride} + \text{4-Methylbenzamide} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 4-Methylbenzenesulfonyl chloride+4-MethylbenzamideBase​this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N-tosylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: 4-Methyl-N-tosylbenzoic acid.

    Reduction: 4-Methyl-N-tosylbenzylamine.

    Hydrolysis: 4-Methylbenzoic acid and p-toluenesulfonamide.

Mechanism of Action

The mechanism of action of 4-Methyl-N-tosylbenzamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

    4-Methyl-N-methylbenzamide: Similar structure but lacks the tosyl group.

    4-Methyl-N-tosylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    4-Methyl-N-tosylbenzylamine: Similar structure but with an amine group instead of an amide.

Uniqueness: 4-Methyl-N-tosylbenzamide is unique due to the presence of both the tosyl and methyl groups, which confer specific reactivity and potential biological activity. Its structural features make it a valuable intermediate in organic synthesis and a candidate for drug development.

Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11-3-7-13(8-4-11)15(17)16-20(18,19)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNBPSWKOWSXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301536
Record name 4-Methyl-N-(4-methylbenzene-1-sulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803575
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

120336-96-1
Record name 4-Methyl-N-(4-methylbenzene-1-sulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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